Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane

X-ray crystallography stereochemical elucidation 2-azanorbornane

Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane (CAS 312954-60-2) is a syn-7-hydroxy-substituted 2-azabicyclo[2.2.1]heptane (2-azanorbornane) derivative bearing an N-benzyl protecting group. It serves as the first and essential syn-configured intermediate that unlocks access to high-affinity nicotinic acetylcholine receptor (nAChR) ligands such as syn-isoepibatidine and its O-linked analogues.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 312954-60-2
Cat. No. B3259047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane
CAS312954-60-2
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CC2C(C1CN2CC3=CC=CC=C3)O
InChIInChI=1S/C13H17NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12-,13+/m1/s1
InChIKeyGRNDIXAFZQOWOE-UPJWGTAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Syn-7-Hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane (CAS 312954-60-2): A Stereochemically Pure, Syn-Configured 2-Azanorbornane Scaffold for Nicotinic Receptor Ligand Development


Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane (CAS 312954-60-2) is a syn-7-hydroxy-substituted 2-azabicyclo[2.2.1]heptane (2-azanorbornane) derivative bearing an N-benzyl protecting group. It serves as the first and essential syn-configured intermediate that unlocks access to high-affinity nicotinic acetylcholine receptor (nAChR) ligands such as syn-isoepibatidine and its O-linked analogues [1]. The rigid bicyclic framework and the syn orientation of the 7-hydroxy group are critical for achieving the N–N inter-nitrogen distance required for potent nAChR binding, making this compound a strategically important building block in medicinal chemistry and neuropharmacology [2].

Why the syn-7-Hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane Stereoisomer Cannot Be Replaced by the Anti Isomer or Unprotected 2‑Azanorbornane Congeners


The syn (1R,4R,7S) and anti (1R,4R,7R) isomers of 7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane are not interchangeable because the C‑7 configuration exclusively dictates the spatial relationship between the bicyclic nitrogen and the oxygen atom, which in turn controls the N–N distance in downstream nicotinic ligands [1]. The syn isomer yields isoepibatidine analogues with an N–N distance that closely matches that of the ultra‑potent natural alkaloid epibatidine (Ki ≈ 0.056 nM at α4β2), while the anti isomer produces compounds that are devoid of measurable affinity at the same receptors (no effect at 1000 nM) [2]. Substituting the N‑benzyl group with Boc or Cbz protection also fails, because those protecting groups enforce anti‑selective reduction, directly producing the inactive anti‑7‑hydroxy stereoisomer [1].

Head‑to‑Head Quantitative Evidence: Differentiation of syn-7-Hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane from its Anti Isomer and Other 2‑Azanorbornane Derivatives


Stereochemical Assignment by X‑Ray Crystallography: Definitive Proof of the Syn Configuration

The syn stereochemistry of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane (compound 18a) was unambiguously confirmed by an X-ray crystal structure of its 3,5-dinitrobenzoate derivative [1]. In contrast, earlier literature assignments of the 7‑hydroxy stereochemistry were contradictory, and several claimed syn derivatives were later shown to be the anti isomers (19) [1]. The X‑ray structure provides the only definitive proof of the syn configuration and resolves the long‑standing stereochemical dispute, enabling confident procurement of the correct isomer.

X-ray crystallography stereochemical elucidation 2-azanorbornane

N‑Benzyl Protection Enables Syn‑Selective Ketone Reduction: Divergent Facial Selectivity vs. N‑Boc and N‑Cbz

Reduction of the 7‑keto‑2‑azanorbornane intermediate 17a–d with borohydride shows striking protecting‑group dependence: N‑Boc (17c) and N‑Cbz (17d) substrates undergo reduction exclusively from the syn face, regenerating the anti‑7‑hydroxy starting materials; only the N‑benzyl aminoketone (17a) reverses facial selectivity to give a substantial preference for the syn‑7‑hydroxy derivative (18a) [1]. This divergent stereochemical outcome is the key synthetic gateway that makes the syn isomer accessible at all.

facial selectivity hydride reduction protecting group effect

Syn‑Isoepibatidine Derived from the Syn‑Hydroxy Intermediate Retains Near‑Epibatidine Affinity; Anti Isomers Are Inactive

Conversion of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane to syn‑isoepibatidine (compound 4) yields a nicotinic ligand that retains low‑nanomolar to sub‑nanomolar affinity at human recombinant α4β2 and α3β4 receptors [1]. In contrast, the anti‑configured isoepiboxidine analogue 11 shows no detectable displacement of radioligand at 1000 nM at either subtype [1]. The exo‑pyridyl isomers 7 and 8, which possess greater N–N distances, also display dramatically reduced affinity (Ki = 525 nM and >1000 nM, respectively, at α4β2) [1].

nAChR binding affinity α4β2 α3β4 isoepibatidine

N–N Distance Pharmacophore: Syn Configuration Mimics Epibatidine Geometry, Anti Configuration Deviates Critically

Computational conformational analysis coupled with binding data demonstrates that high nAChR affinity correlates strictly with an N–N (bicyclic nitrogen to pyridyl/heterocycle nitrogen) distance matching that of epibatidine [1]. The syn configuration of the 7‑substituted 2‑azanorbornane framework places the heterocycle in an orientation that reproduces this critical distance, whereas anti and exo isomers impose significantly larger N–N separations that fall outside the tolerated pharmacophoric range, leading to the activity cliff observed in the binding data [1].

N–N distance pharmacophore conformational analysis

Broad O‑Alkylation Versatility: The Syn‑Hydroxy Group Provides a Diversification Point for Focused Nicotinic Ligand Libraries

The syn-7‑hydroxy group of 18a can be converted to a wide range of O‑linked heterocycles via the oxy‑anion, allowing attachment of chloropyridyloxy and other pharmacophoric elements while preserving the essential syn geometry [1]. This strategy was explicitly demonstrated for the preparation of novel analogues of ABT‑594, a potent nicotinic analgesic, where the chloropyridyloxy group was installed with the correct atom sequence between the two nitrogen atoms [1]. The anti-7‑hydroxy isomer does not provide the same geometry and cannot serve as a surrogate for this diversification.

O‑alkylation library synthesis ABT‑594 analogues

Bench‑Stable Intermediate with Validated Deprotection to Free Amine: Direct Precursor to syn‑Isoepibatidine

Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane is the immediate precursor to the syn‑isoepibatidine free amine; N‑deprotection of the corresponding syn‑chloropyridyl derivative (acetyl chloride in ethanol/ethyl acetate) yields syn‑isoepibatidine hydrochloride in 88% isolated yield [1]. This high-yielding transformation confirms the synthetic robustness of the syn‑benzyl intermediate and contrasts with the anti series, where deprotection merely exposes an inactive scaffold.

N‑deprotection isoepibatidine synthesis process intermediate

Procurement‑Relevant Application Scenarios for syn-7-Hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane


Stereospecific Synthesis of syn‑Isoepibatidine and Its Enantiomers for nAChR Subtype Selectivity Profiling

Medicinal chemistry teams investigating nAChR subtype‑selective agonists require enantiomerically pure syn‑isoepibatidine as a reference tool compound. Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane is the only validated intermediate that delivers syn‑isoepibatidine with Ki values of 0.182 nM (α4β2) and 0.191 nM (α3β4), closely approaching the potency of the natural alkaloid epibatidine while offering a distinct 2‑azanorbornane scaffold for SAR exploration [2]. The N‑benzyl group is readily removed under mild conditions (acetyl chloride, 88% yield) to liberate the active free amine [1].

Construction of Focused Libraries of 7‑O‑Linked Heterocyclic Nicotinic Ligands

The syn‑7‑hydroxy group provides a universal O‑alkylation handle for late‑stage diversification. Following the methodology established by Malpass et al., the oxy‑anion of 18a can be reacted with a variety of heterocyclic electrophiles to generate libraries of syn‑configured nicotinic ligands, including analogues of the clinical candidate ABT‑594 [1]. Because the syn geometry is preserved throughout the sequence, every library member is positioned to maintain the critical N–N pharmacophoric distance required for high nAChR affinity [2].

Chiral Building Block for CNS‑Penetrant Nicotinic Agonist Programs Targeting α4β2 Receptors

Pharmaceutical programs targeting α4β2 nAChR for pain, cognitive disorders, or smoking cessation require rigid, stereochemically pure scaffolds that deliver CNS exposure. The syn‑7‑hydroxy‑2‑benzyl intermediate, following N‑deprotection and O‑functionalisation, yields syn‑isoepibatidine analogues that retain sub‑nanomolar α4β2 affinity (0.182 nM) and high CNS permeability consistent with the epibatidine pharmacophore [2]. The stereochemical integrity and the validated deprotection protocol make this intermediate a strategic procurement choice for lead optimisation campaigns [1].

Reference Standard for Analytical and Quality Control Differentiation of Syn vs. Anti 2‑Azanorbornane Isomers

Because the syn and anti isomers of 7‑hydroxy‑2‑benzyl‑2‑azabicyclo[2.2.1]heptane are chemically identical by MS and share similar chromatographic properties, unambiguous identification requires a validated reference standard with crystallographically confirmed stereochemistry. The X‑ray structure of the 3,5‑dinitrobenzoate derivative of 18a provides the definitive reference point for syn assignment [1]. QC laboratories can use the bona fide syn compound as a retention‑time and spectroscopic standard to prevent accidental use of the inactive anti isomer.

Quote Request

Request a Quote for Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.